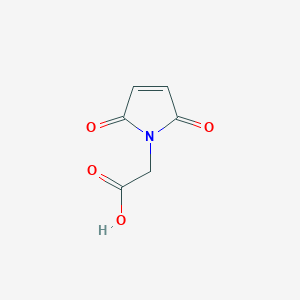

2-Maleimido acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-2H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKPNGVKZQBPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40313040 | |

| Record name | (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25021-08-3 | |

| Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25021-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 266055 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025021083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25021-08-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Maleimidoacetic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Maleimidoacetic acid is a heterobifunctional crosslinker molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science. Its structure incorporates two key functional groups: a maleimide (B117702) ring and a carboxylic acid. This dual functionality allows for the sequential or orthogonal conjugation of different molecules, making it a versatile tool for creating complex biomolecular architectures.

The maleimide group is highly reactive towards thiol (sulfhydryl) groups, which are found in the cysteine residues of proteins and peptides. This specific and efficient reaction, proceeding via a Michael addition, forms a stable thioether bond under mild, physiological conditions.[1][2] The carboxylic acid moiety, on the other hand, can be activated to react with primary amines, such as those on the surface of proteins or other biomolecules, to form stable amide bonds. This guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Maleimidoacetic acid, along with detailed experimental protocols for its characterization and use in bioconjugation.

Chemical Structure and Properties

2-Maleimidoacetic acid, also known as N-(carboxymethyl)maleimide, possesses a compact structure that is key to its function as a linker molecule. The core of the molecule is a five-membered maleimide ring containing a reactive carbon-carbon double bond, which is the site of the selective reaction with thiols. Attached to the nitrogen atom of the maleimide ring is an acetic acid group, providing a handle for further conjugation chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Maleimidoacetic acid is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅NO₄ | [1][3][4] |

| Molecular Weight | 155.11 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Melting Point | 114 - 118 °C | [1] |

| Boiling Point (Predicted) | 376.7 ± 25.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.578 ± 0.06 g/cm³ | [3] |

| Solubility | Slightly soluble in water. Soluble in organic solvents. | [6] |

| pKa (Predicted) | 3.31 ± 0.10 |

Reactivity and Mechanism of Action

The primary utility of 2-Maleimidoacetic acid in bioconjugation stems from the high reactivity and selectivity of the maleimide group for thiols.

Maleimide-Thiol Conjugation: A Michael Addition Reaction

The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism. In this reaction, a nucleophilic thiolate anion attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring. This results in the formation of a stable, covalent thioether linkage. The reaction is highly efficient and chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.

Factors Influencing the Reaction

Several factors can influence the efficiency and specificity of the maleimide-thiol conjugation:

-

pH: The optimal pH range for this reaction is 6.5-7.5. Below this range, the concentration of the reactive thiolate anion is reduced, slowing down the reaction. Above pH 7.5, the maleimide ring becomes more susceptible to hydrolysis, and reaction with primary amines can become a competing side reaction.

-

Temperature: The reaction proceeds efficiently at room temperature. Higher temperatures can increase the rate of hydrolysis of the maleimide ring.

-

Solvents: The reaction is typically carried out in aqueous buffers. For poorly soluble reactants, the addition of organic co-solvents may be necessary.

Potential Side Reactions

It is crucial to be aware of potential side reactions that can occur during maleimide-thiol conjugation:

-

Hydrolysis of the Maleimide Ring: The maleimide ring can undergo hydrolysis, especially at higher pH values, to form a non-reactive maleamic acid derivative.

-

Retro-Michael Reaction: The thioether bond formed can, under certain conditions, be reversible. This can be a concern in applications where long-term stability is critical.

-

Thiazine (B8601807) Rearrangement: When conjugation occurs at an N-terminal cysteine, a rearrangement to a more stable six-membered thiazine structure can occur.

Experimental Protocols

Synthesis of 2-Maleimidoacetic acid

A common synthetic route to 2-Maleimidoacetic acid involves the reaction of maleic anhydride (B1165640) with glycine. The following is a general procedure:

-

A solution of maleic anhydride in a suitable solvent (e.g., dichloromethane) is prepared in a reaction flask.[5]

-

Triethylamine is added to the solution.[5]

-

The reaction mixture is cooled in an ice-salt bath.[5]

-

A solution of a suitable activating agent is added dropwise while maintaining a low temperature.[5]

-

The reaction is stirred for several hours at a controlled temperature.[5]

-

The reaction mixture is then concentrated, and the crude product is purified by recrystallization from a solvent mixture such as ethyl acetate (B1210297) and petroleum ether.[5]

-

The purity of the final product can be confirmed by HPLC.[5]

Characterization of 2-Maleimidoacetic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum provides information about the different types of protons in the molecule. Key expected signals include those for the vinyl protons of the maleimide ring and the methylene (B1212753) protons of the acetic acid group.

-

13C NMR: The carbon NMR spectrum reveals the different carbon environments in the molecule, including the carbonyl carbons of the maleimide and carboxylic acid groups, the vinyl carbons, and the methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Characteristic absorption bands are expected for the C=O stretching of the imide and carboxylic acid groups, the C=C stretching of the maleimide ring, and the O-H stretching of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. The exact mass can be determined using high-resolution mass spectrometry.[3]

Protocol for Bioconjugation of a Thiol-Containing Peptide

This protocol describes a general procedure for the conjugation of 2-Maleimidoacetic acid to a peptide containing a cysteine residue.

Materials:

-

Thiol-containing peptide

-

2-Maleimidoacetic acid

-

Conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.2)

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Purification system (e.g., size-exclusion chromatography or reverse-phase HPLC)

Procedure:

-

Preparation of Solutions:

-

Dissolve the thiol-containing peptide in the conjugation buffer to a known concentration.

-

Prepare a stock solution of 2-Maleimidoacetic acid in a suitable solvent (e.g., DMSO or DMF) and then dilute it in the conjugation buffer immediately before use.

-

-

Conjugation Reaction:

-

Add the 2-Maleimidoacetic acid solution to the peptide solution. A molar excess of the maleimide reagent is typically used to ensure complete reaction with the thiol.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours) with gentle mixing. The reaction can also be performed at 4°C overnight.

-

-

Quenching the Reaction:

-

Add a quenching reagent to the reaction mixture to consume any unreacted maleimide groups.

-

-

Purification of the Conjugate:

-

Purify the resulting peptide conjugate from unreacted starting materials and byproducts using a suitable chromatography technique.

-

-

Characterization of the Conjugate:

-

Confirm the successful conjugation and determine the purity of the final product using techniques such as mass spectrometry and HPLC.

-

Applications in Research and Drug Development

The unique properties of 2-Maleimidoacetic acid make it a valuable tool in a variety of applications:

-

Antibody-Drug Conjugates (ADCs): In the development of ADCs, 2-Maleimidoacetic acid can be used to link a cytotoxic drug to a monoclonal antibody. The antibody targets the conjugate to cancer cells, where the drug is then released, leading to selective cell killing.[1]

-

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins and peptides can improve their pharmacokinetic properties. 2-Maleimidoacetic acid can serve as a linker to attach PEG to cysteine residues.

-

Surface Immobilization: Biomolecules can be immobilized onto surfaces for applications such as biosensors and diagnostic arrays using 2-Maleimidoacetic acid as a linker.

-

Fluorescent Labeling: Fluorophores can be attached to proteins and other biomolecules for use in fluorescence microscopy and other imaging techniques.

Conclusion

2-Maleimidoacetic acid is a powerful and versatile heterobifunctional crosslinker with broad applications in life sciences research and drug development. Its well-defined reactivity, particularly the selective and efficient Michael addition reaction with thiols, allows for the precise construction of complex bioconjugates. A thorough understanding of its chemical properties, reaction mechanisms, and potential side reactions, as outlined in this guide, is essential for its successful application in the laboratory. The provided experimental protocols offer a starting point for researchers to utilize this valuable tool in their own work, paving the way for new innovations in targeted therapeutics, diagnostics, and biomaterials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, 25021-08-03 | BroadPharm [broadpharm.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | C6H5NO4 | CID 319935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Maleimido acetic acid | 25021-08-3 [chemicalbook.com]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to the Synthesis of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, also known as N-Maleoyl-glycine or N-carboxymethylmaleimide. This bifunctional molecule is a critical reagent in bioconjugation and drug delivery, serving as a versatile linker to connect molecules of interest to proteins, peptides, and other biomolecules.

Introduction

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid (MW: 155.11 g/mol ; CAS: 25021-08-3) possesses two key reactive functional groups: a maleimide (B117702) moiety and a carboxylic acid.[1][2][3] The maleimide group exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups, readily forming stable thioether bonds under mild conditions. This specific reactivity is widely exploited for the site-specific modification of cysteine residues in proteins. The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds, thus enabling conjugation to lysine (B10760008) residues or N-terminal amines of biomolecules.[3]

The synthesis of this compound is primarily achieved through a two-step, one-pot reaction between maleic anhydride (B1165640) and the amino acid glycine (B1666218). The initial reaction forms an intermediate, N-maleoylglycine amic acid, which is subsequently cyclized via dehydration to yield the desired N-substituted maleimide.

Synthesis Pathway

The synthesis proceeds in two main stages, which can be performed sequentially in the same reaction vessel.

Caption: General reaction scheme for the synthesis of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid.

Step 1: Amic Acid Formation. The reaction is initiated by the nucleophilic attack of the amino group of glycine on one of the carbonyl carbons of maleic anhydride. This ring-opening reaction forms the intermediate maleamic acid derivative, N-maleoylglycine amic acid. This step is typically carried out at room temperature in a suitable solvent.

Step 2: Cyclization. The intermediate amic acid is then cyclized to the final maleimide product through dehydration. This is commonly achieved by heating the reaction mixture in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst, like sodium acetate (B1210297). The cyclization process results in the formation of the stable five-membered maleimide ring.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid.

Materials and Reagents:

-

Glycine

-

Maleic Anhydride

-

Acetic Anhydride

-

Anhydrous Sodium Acetate

-

Glacial Acetic Acid

-

Diethyl Ether

-

Ice

Procedure:

-

Formation of N-Maleoylglycine amic acid:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine in glacial acetic acid.

-

To this solution, add maleic anhydride portion-wise while stirring at room temperature.

-

Continue stirring the mixture at room temperature for 2-4 hours to ensure the complete formation of the amic acid intermediate. The progress of the reaction can be monitored by the disappearance of the maleic anhydride starting material (e.g., by TLC).

-

-

Cyclization to 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid:

-

To the reaction mixture containing the amic acid, add anhydrous sodium acetate and acetic anhydride.

-

Heat the mixture to 80-90 °C and maintain this temperature with stirring for 2-3 hours. The color of the solution may change during this step.

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and other water-soluble impurities.

-

Further wash the crude product with cold diethyl ether to remove any remaining non-polar impurities.

-

Dry the purified product under vacuum to obtain 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid as a white to off-white solid.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid.

| Parameter | Value |

| Molecular Formula | C₆H₅NO₄ |

| Molecular Weight | 155.11 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 114 °C |

| Purity (Typical) | >97% |

| Yield (Typical) | 70-85% |

| Solubility | Soluble in DMF, DMSO; slightly soluble in water |

Characterization Data

The structure and purity of the synthesized 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid can be confirmed by various spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the protons of the maleimide ring and the methylene (B1212753) protons adjacent to the nitrogen and the carboxylic acid group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the maleimide and the carboxylic acid, the olefinic carbons of the maleimide ring, and the methylene carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the imide and carboxylic acid groups, the C=C stretching of the maleimide ring, and the N-C stretching.

Applications in Bioconjugation

The dual reactivity of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid makes it an invaluable tool in the field of bioconjugation and drug delivery.

Caption: Workflow illustrating the use of the linker in bioconjugation.

This linker is commonly used in the development of:

-

Antibody-Drug Conjugates (ADCs): The maleimide group can be used to attach a cytotoxic drug to a monoclonal antibody via a cysteine residue, while the carboxylic acid can be used to attach a payload or modify the linker properties.

-

PEGylation: The linker can be used to attach polyethylene (B3416737) glycol (PEG) chains to proteins, improving their pharmacokinetic properties.

-

Immobilization of Biomolecules: Proteins and peptides can be immobilized on solid supports functionalized with this linker for applications in diagnostics and biocatalysis.

-

Fluorescent Labeling: Fluorophores containing an amine group can be conjugated to thiol-containing biomolecules using this linker.

Safety and Handling

As with all chemical syntheses, appropriate safety precautions should be taken. The reaction should be carried out in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Maleic anhydride and acetic anhydride are corrosive and should be handled with care.

Conclusion

The synthesis of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid from maleic anhydride and glycine is a robust and efficient method to produce a highly valuable bifunctional linker for bioconjugation applications. This guide provides the fundamental knowledge and a practical protocol for its synthesis, which can be adapted and optimized for specific research and development needs.

References

N-(Carboxymethyl)maleimide: A Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Carboxymethyl)maleimide is a thiol-reactive crosslinking reagent widely employed in bioconjugation, diagnostics, and drug development. Its utility stems from the maleimide (B117702) moiety, which exhibits high selectivity for the sulfhydryl groups of cysteine residues within proteins and peptides. This reaction proceeds under mild physiological conditions, enabling the formation of stable covalent thioether bonds. This technical guide provides an in-depth exploration of the core mechanism of action of N-(Carboxymethyl)maleimide, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: The Thiol-Michael Addition

The primary mechanism of action of N-(Carboxymethyl)maleimide is a Michael-type addition reaction. In this process, the deprotonated thiol group (thiolate anion) of a cysteine residue acts as a nucleophile, attacking one of the electrophilic β-carbons of the maleimide's α,β-unsaturated carbonyl system. This reaction is highly efficient and proceeds rapidly under physiological conditions, leading to the formation of a stable carbon-sulfur (thioether) bond in the form of a thiosuccinimide adduct.[1]

The reaction is highly dependent on pH. The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[2] Below this range, the thiol group is predominantly protonated and less nucleophilic, slowing the reaction rate. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and the potential for side reactions with other nucleophilic amino acid residues, such as lysine, increases.[3] At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[3]

Quantitative Data Summary

The efficiency and stability of the maleimide-thiol conjugation are influenced by various factors. The following tables summarize key quantitative data for maleimide derivatives to guide experimental design. Note: Specific kinetic data for N-(Carboxymethyl)maleimide is limited; therefore, data for closely related N-alkyl and N-aryl maleimides are provided as a reference.

Table 1: Reaction Kinetics and Optimal Conditions for Maleimide-Thiol Conjugation

| Parameter | Recommended Condition/Value | Notes |

| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability.[2] |

| Temperature | 4°C to 25°C (Room Temperature) | Reaction is faster at room temperature.[2] |

| Reaction Time | 1-2 hours at RT; overnight at 4°C | Dependent on reactant concentrations and temperature.[2] |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide reagent is typically used. |

| Second-Order Rate Constant (k₂) (N-ethyl maleimide with Cysteine at pH 7.0) | ~1.6 x 10³ M⁻¹s⁻¹ | Provides an estimate of the reaction speed.[4] |

Table 2: Stability of Maleimide-Thiol Adducts and Side Reactions

| Reaction | Condition | Half-life (t½) / Rate | Notes |

| Retro-Michael Reaction | Physiological pH, presence of other thiols (e.g., glutathione) | Variable, can be hours to days | Reversible reaction leading to potential deconjugation.[5] |

| Thiosuccinimide Ring Hydrolysis (N-alkyl maleimide) | pH 7.4, 37°C | ~27 hours | Irreversible reaction that stabilizes the conjugate against retro-Michael reaction.[4][6] |

| Thiosuccinimide Ring Hydrolysis (N-aryl maleimide) | pH 7.4, 37°C | ~1.5 hours | Electron-withdrawing groups on the nitrogen accelerate hydrolysis.[4][6] |

| Maleimide Hydrolysis (unconjugated N-aryl maleimide) | pH 7.4, 37°C | ~28 - 55 minutes | The maleimide ring opens, rendering it unreactive towards thiols.[6] |

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with N-(Carboxymethyl)maleimide

This protocol outlines the steps for labeling a protein with free cysteine residues.

Materials:

-

Protein solution (1-10 mg/mL in a suitable buffer)

-

N-(Carboxymethyl)maleimide

-

Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4, containing 1-5 mM EDTA)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)

-

Anhydrous DMSO or DMF for dissolving the maleimide reagent

-

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.

-

(Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, add a 2-10 fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes.

-

Prepare Maleimide Stock Solution: Immediately before use, dissolve N-(Carboxymethyl)maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide. Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, with gentle stirring.

-

Quench the Reaction: Add a 100-fold molar excess of the quenching reagent (e.g., L-cysteine) to consume any unreacted maleimide. Incubate for 15-30 minutes at room temperature.

-

Purification: Purify the labeled protein from excess reagents using a size-exclusion chromatography column equilibrated with a suitable storage buffer.

Signaling Pathway Inhibition: Succinate (B1194679) Dehydrogenase

Maleimides, including N-(Carboxymethyl)maleimide, can act as irreversible inhibitors of enzymes that possess catalytically important cysteine residues. A key example is succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain. SDH is a crucial enzyme in both the citric acid cycle and oxidative phosphorylation.[7] It catalyzes the oxidation of succinate to fumarate (B1241708) in the citric acid cycle and funnels electrons into the electron transport chain.

The active site of SDH contains a reactive sulfhydryl group.[2] N-(Carboxymethyl)maleimide can covalently modify this cysteine residue, leading to the irreversible inactivation of the enzyme.[2] This inhibition disrupts both the citric acid cycle and the electron transport chain, ultimately impairing cellular respiration and ATP production.

Conclusion

N-(Carboxymethyl)maleimide is a powerful tool for the site-specific modification of biomolecules. Its utility is rooted in the highly selective and efficient Michael addition reaction with thiol groups under mild conditions. A thorough understanding of the reaction mechanism, kinetics, and potential side reactions is crucial for the successful design and execution of bioconjugation strategies. By carefully controlling reaction parameters and considering the stability of the resulting thioether linkage, researchers can leverage N-(Carboxymethyl)maleimide to create well-defined and functional bioconjugates for a wide array of applications in research, diagnostics, and therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. The reaction of N-ethylmaleimide at the active site of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. jackwestin.com [jackwestin.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility of 2-Maleimidoacetic Acid in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Maleimidoacetic acid in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and water. This information is critical for researchers and professionals in drug development and chemical synthesis who utilize 2-Maleimidoacetic acid as an intermediate or in bioconjugation strategies.

Core Solubility Data

The solubility of a compound is a fundamental physical property that dictates its handling, formulation, and application in various experimental and manufacturing processes. The following table summarizes the available quantitative solubility data for 2-Maleimidoacetic acid in DMSO and water.

| Solvent | Solubility | Molar Concentration | Conditions |

| DMSO | 100 mg/mL[1] | 644.70 mM[1] | Ultrasonic assistance may be required. The hygroscopic nature of DMSO can affect solubility.[1] |

| Water | 31 g/L[2] | ~200 mM | at 25 °C[2] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible experimental outcomes. Below are generalized protocols for assessing the solubility of 2-Maleimidoacetic acid in aqueous and organic solvents.

Protocol for Determining Aqueous Solubility (Equilibrium Method)

This protocol is adapted from general guidelines for determining the equilibrium solubility of active pharmaceutical ingredients.

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Maleimidoacetic acid to a known volume of purified water (e.g., Milli-Q) in a sealed, inert container. The excess solid should be clearly visible.

-

Equilibrate the solution at a constant temperature (e.g., 25 °C or 37 °C) with continuous agitation (e.g., using a magnetic stirrer or orbital shaker) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved particles.

-

-

Analysis:

-

Quantify the concentration of 2-Maleimidoacetic acid in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.

-

The determined concentration represents the equilibrium solubility of the compound in water at the specified temperature.

-

Protocol for Determining Solubility in DMSO

-

Stock Solution Preparation:

-

Weigh a precise amount of 2-Maleimidoacetic acid (e.g., 100 mg) and add it to a volumetric flask.

-

Add a small volume of fresh, anhydrous DMSO to dissolve the solid. As noted, the use of an ultrasonic bath can aid in dissolution.[1]

-

Once dissolved, add DMSO to the final volume mark (e.g., 1 mL) to achieve the target concentration of 100 mg/mL.

-

-

Observation and Confirmation:

-

Visually inspect the solution for any undissolved particulates. The solution should be clear.

-

For long-term storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1] Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1]

-

Visualizing Experimental Workflow

As 2-Maleimidoacetic acid is a chemical intermediate, a signaling pathway is not directly applicable. Instead, the following diagram illustrates a general experimental workflow for assessing the solubility of a compound.

References

Stability and Storage of 2-Maleimidoacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Maleimidoacetic acid. Understanding the stability profile of this crucial bifunctional crosslinker is paramount for its effective use in bioconjugation, drug delivery systems, and materials science. This document outlines the key factors influencing its degradation, provides recommended storage protocols, and details experimental methodologies for stability assessment.

Core Concepts: Stability of N-Substituted Maleimides

2-Maleimidoacetic acid belongs to the class of N-substituted maleimides. The stability of these compounds is primarily dictated by the susceptibility of the maleimide (B117702) ring to hydrolysis. This reaction involves the opening of the five-membered ring to form the corresponding maleamic acid derivative. The rate of this hydrolysis is significantly influenced by pH, temperature, and the nature of the substituent on the nitrogen atom.

Key Factors Influencing Stability:

-

pH: The hydrolysis of the maleimide ring is base-catalyzed. Therefore, the stability of 2-Maleimidoacetic acid is significantly lower in neutral to alkaline aqueous solutions (pH > 7) compared to acidic conditions.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

-

N-Substituent: The electron-withdrawing nature of the carboxymethyl group (-CH₂COOH) in 2-Maleimidoacetic acid is expected to increase the electrophilicity of the maleimide ring, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions and thus accelerating hydrolysis compared to simple N-alkyl maleimides.

Degradation Pathway

The primary degradation pathway for 2-Maleimidoacetic acid in aqueous solution is the hydrolysis of the maleimide ring to form 2-(maleamic acid)acetic acid.

Quantitative Stability Data

| Condition | Expected Stability of 2-Maleimidoacetic Acid | Rationale |

| Solid State | High | Stable when stored under recommended conditions (see below). |

| Aqueous Solution (pH < 6.5) | Relatively High | The maleimide ring is more stable in acidic environments. |

| Aqueous Solution (pH 7.0 - 7.5) | Moderate | Hydrolysis rate increases; solutions should be prepared fresh. |

| Aqueous Solution (pH > 8.0) | Low | Rapid hydrolysis of the maleimide ring is expected. |

Recommended Storage Conditions

To ensure the long-term stability and integrity of 2-Maleimidoacetic acid, the following storage conditions are recommended based on information from various suppliers.[1][2][3][4]

| Parameter | Recommendation |

| Temperature | 2-8°C is commonly recommended for short to medium-term storage.[1][2][4] For long-term storage, -20°C is advisable.[3] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture uptake.[2] |

| Light | Protect from light. |

| Moisture | Store in a dry, well-ventilated place.[5] Keep container tightly closed. |

Experimental Protocols for Stability Assessment

To determine the stability of 2-Maleimidoacetic acid under specific experimental conditions, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Experimental Workflow for Stability Study

Detailed Methodology: Stability Assessment by RP-HPLC

1. Materials and Reagents:

-

2-Maleimidoacetic acid

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Phosphate or citrate (B86180) buffers of various pH values (e.g., pH 5.0, 7.4, 9.0)

-

Temperature-controlled incubator or water bath

-

Autosampler vials

2. Preparation of Solutions:

-

Stock Solution: Prepare a stock solution of 2-Maleimidoacetic acid (e.g., 10 mg/mL) in a suitable organic solvent such as acetonitrile or dimethylformamide (DMF).

-

Working Solutions: Dilute the stock solution with the respective aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL). Prepare a separate working solution for each pH and temperature condition to be tested.

3. Stability Study (Forced Degradation):

-

Incubate the prepared working solutions at the desired temperatures (e.g., 4°C, 25°C, 40°C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

If necessary, quench the degradation by adding an equal volume of a solution that stops the reaction (e.g., 0.1% TFA in acetonitrile).

-

Transfer the samples to autosampler vials for HPLC analysis.

4. HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm or 300 nm (the maleimide chromophore absorbs around 300 nm)

-

Injection Volume: 10-20 µL

5. Data Analysis:

-

Identify the peaks corresponding to 2-Maleimidoacetic acid and its hydrolysis product (maleamic acid derivative). The hydrolysis product will be more polar and thus have a shorter retention time.

-

Integrate the peak areas for each time point.

-

Calculate the percentage of remaining 2-Maleimidoacetic acid at each time point relative to the initial time point (t=0).

-

Plot the percentage of remaining 2-Maleimidoacetic acid versus time to determine the degradation kinetics and calculate the half-life (t½) under each condition.

Conclusion

The stability of 2-Maleimidoacetic acid is a critical parameter that must be carefully considered to ensure the success of bioconjugation and other applications. Its primary degradation pathway in aqueous solution is hydrolysis of the maleimide ring, a reaction that is accelerated by increasing pH and temperature. For optimal stability, 2-Maleimidoacetic acid should be stored as a solid at refrigerated or frozen temperatures under a dry, inert atmosphere and protected from light. When working with aqueous solutions, it is crucial to use them promptly, especially at neutral or alkaline pH. The provided experimental protocol offers a robust framework for researchers to assess the stability of 2-Maleimidoacetic acid under their specific experimental conditions, enabling the development of reliable and reproducible scientific outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to 2-Maleimidoacetic Acid (CAS 25021-08-3): A Crosslinker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Maleimidoacetic acid (CAS 25021-08-3), a heterobifunctional crosslinking reagent widely used in bioconjugation. This document details commercially available suppliers, purity specifications, and the fundamental experimental protocols for its application in labeling and conjugating biomolecules.

Core Concepts: Supplier and Purity Information

2-Maleimidoacetic acid, also known as N-(Carboxymethyl)maleimide, is a valuable tool in biotechnology and pharmaceutical development. Its maleimide (B117702) group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, while its carboxylic acid group can be activated for further conjugation. This allows for the precise and stable linking of molecules.

Data Presentation: Supplier and Purity Summary

The following table summarizes the available purity information for 2-Maleimidoacetic acid from various commercial suppliers. This data is crucial for selecting the appropriate grade of reagent for specific research needs, from initial screening to cGMP manufacturing.

| Supplier | Purity Specification | Analytical Method |

| Sigma-Aldrich | 97% | Not specified |

| Chem-Impex | ≥ 98% | HPLC |

| TCI Chemicals | >98.0% | HPLC, (T) |

| Alfa Chemistry | 97+% | Not specified |

| BOC Sciences | 98% | HPLC |

Experimental Protocols: Thiol-Maleimide Conjugation

The primary application of 2-Maleimidoacetic acid is the covalent modification of thiol-containing biomolecules. The reaction proceeds via a Michael addition, forming a stable thioether bond.[1]

Signaling Pathways and Reaction Mechanisms

The thiol-maleimide reaction is highly specific for thiols within a pH range of 6.5-7.5.[2] At this pH, the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide ring, while minimizing side reactions with other nucleophilic groups such as amines.[3]

Detailed Methodology for Peptide Conjugation

This protocol outlines a general procedure for conjugating 2-Maleimidoacetic acid to a cysteine-containing peptide.

Materials:

-

Cysteine-containing peptide

-

2-Maleimidoacetic acid (CAS 25021-08-3)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: L-cysteine

-

Purification system: Size-exclusion chromatography (SEC) or reverse-phase HPLC

Procedure:

-

Peptide Preparation:

-

Dissolve the cysteine-containing peptide in the conjugation buffer.

-

If the peptide may have formed disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to ensure free thiol groups are available.[4]

-

-

Crosslinker Preparation:

-

Prepare a stock solution of 2-Maleimidoacetic acid in a water-miscible organic solvent such as DMSO or DMF.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the 2-Maleimidoacetic acid stock solution to the peptide solution.[1]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

To stop the reaction and consume any unreacted maleimide groups, add a quenching reagent such as L-cysteine to a final concentration of 1-10 mM.[4]

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification:

-

Purify the peptide conjugate from excess crosslinker and unreacted peptide using size-exclusion chromatography or reverse-phase HPLC.

-

-

Characterization:

-

Confirm the successful conjugation and assess the purity of the final product using techniques such as mass spectrometry and HPLC.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical bioconjugation experiment using 2-Maleimidoacetic acid.

Conclusion

2-Maleimidoacetic acid is a versatile and efficient crosslinker for the site-specific modification of proteins, peptides, and other thiol-containing molecules. By understanding the principles of thiol-maleimide chemistry and following robust experimental protocols, researchers can successfully synthesize well-defined bioconjugates for a wide range of applications in drug development, diagnostics, and fundamental research. The selection of a high-purity reagent from a reputable supplier is a critical first step in achieving reliable and reproducible results.

References

An In-depth Technical Guide to 2-Maleimidoacetic Acid in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Maleimidoacetic acid, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, diagnostics, and targeted therapeutics. This document details its chemical properties, core reaction mechanisms, and provides standardized protocols for its application in conjugating molecules to thiol-containing biomolecules such as proteins and peptides.

Core Properties of 2-Maleimidoacetic Acid

2-Maleimidoacetic acid is a versatile reagent featuring a maleimide (B117702) group and a carboxylic acid group. This dual functionality allows for a two-step conjugation process, making it an essential tool for creating precisely defined bioconjugates.

Table 1: Physicochemical Properties of 2-Maleimidoacetic Acid

| Property | Value | References |

| Molecular Formula | C₆H₅NO₄ | |

| Molecular Weight | 155.11 g/mol | |

| CAS Number | 25021-08-3 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 114 - 118 °C | |

| Synonyms | 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, N-(Carboxymethyl)maleimide |

Mechanism of Action in Bioconjugation

The primary application of 2-Maleimidoacetic acid lies in its ability to covalently link to sulfhydryl (thiol) groups present in cysteine residues of proteins and peptides. This reaction is highly specific and efficient under physiological conditions.

The core of this conjugation is the Michael addition reaction . The maleimide group contains an electron-deficient carbon-carbon double bond. A deprotonated thiol group (thiolate anion), acting as a nucleophile, attacks one of these carbons. This results in the formation of a stable, covalent thioether bond. This high selectivity for thiols over other functional groups, such as amines, is a key advantage of maleimide chemistry, especially within a pH range of 6.5 to 7.5.

The carboxylic acid end of 2-Maleimidoacetic acid can then be activated (e.g., using EDC and NHS) to react with primary amines, forming a stable amide bond. This allows for the sequential attachment of two different molecules.

Application in Targeted Cancer Therapy: Antibody-Drug Conjugates (ADCs)

A prominent application of 2-Maleimidoacetic acid is in the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapies designed to deliver a potent cytotoxic drug specifically to cancer cells, thereby minimizing systemic toxicity.[1][2]

The mechanism of action for an ADC is a multi-step process:

-

Target Binding: The monoclonal antibody (mAb) component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.[2][3]

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through endocytosis.[2][3]

-

Payload Release: The ADC is trafficked to lysosomes within the cell. The linker connecting the antibody and the drug is designed to be cleaved under the specific conditions of the lysosome (e.g., acidic pH, presence of certain enzymes). This releases the cytotoxic payload.[2][3]

-

Cell Death: The freed cytotoxic drug can then exert its cell-killing effects, for instance, by damaging DNA or disrupting microtubule formation, leading to apoptosis of the cancer cell.[2][3]

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental Protocols

The following protocols provide a generalized framework for the conjugation of 2-Maleimidoacetic acid to thiol-containing proteins or peptides. Optimization may be required for specific applications.

Protocol 1: Conjugation of 2-Maleimidoacetic Acid to a Thiol-Containing Protein

This protocol outlines the first step of a two-step conjugation, where the maleimide group of 2-Maleimidoacetic acid is reacted with a protein's free thiol groups.

Table 2: Materials and Reagents for Protein Conjugation

| Material/Reagent | Purpose |

| Thiol-containing protein | Biomolecule to be labeled |

| 2-Maleimidoacetic acid | Crosslinker |

| Degassed Conjugation Buffer | Reaction medium (e.g., PBS, HEPES, Tris, pH 7.0-7.5) |

| TCEP (Tris(2-carboxyethyl)phosphine) | Reducing agent for disulfide bonds (optional) |

| DMSO or DMF | Solvent for dissolving 2-Maleimidoacetic acid |

| Quenching Reagent | To stop the reaction (e.g., N-acetylcysteine, L-cysteine) |

| Purification System | To remove excess reagents (e.g., SEC, dialysis) |

Methodology:

-

Protein Preparation:

-

Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.[4]

-

If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[4][5]

-

Remove excess TCEP using a desalting column if it interferes with downstream steps.

-

-

Crosslinker Preparation:

-

Prepare a stock solution of 2-Maleimidoacetic acid (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[4]

-

-

Conjugation Reaction:

-

Quenching and Purification:

Caption: Experimental workflow for protein conjugation with 2-Maleimidoacetic acid.

Protocol 2: Activation of Carboxylic Acid and Conjugation to an Amine-Containing Molecule

This protocol describes the second step, where the carboxylic acid of the protein-2-MAA conjugate is activated and linked to a molecule containing a primary amine.

Table 3: Materials and Reagents for Amine Coupling

| Material/Reagent | Purpose |

| Purified Protein-MAA Conjugate | Product from Protocol 1 |

| Amine-containing molecule | Molecule to be conjugated (e.g., drug, peptide) |

| Activation Buffer | e.g., MES buffer, pH 4.5-6.0 |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carboxylic acid activator |

| NHS (N-hydroxysuccinimide) | Stabilizes the activated intermediate |

| Quenching Buffer | e.g., Tris buffer |

| Purification System | To remove excess reagents |

Methodology:

-

Buffer Exchange: Exchange the buffer of the purified Protein-MAA conjugate to the Activation Buffer.

-

Activation of Carboxylic Acid:

-

Add EDC and NHS to the conjugate solution. A molar excess of 5-10 fold for each is a common starting point.

-

Incubate for 15-30 minutes at room temperature to form a stable NHS-ester intermediate.

-

-

Conjugation to Amine:

-

Add the amine-containing molecule to the activated conjugate solution.

-

Adjust the pH to 7.2-8.0 to facilitate the reaction of the NHS-ester with the primary amine.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Purify the final bioconjugate using an appropriate method such as SEC or dialysis to remove unreacted molecules and byproducts.

-

Conclusion

2-Maleimidoacetic acid is a powerful and versatile crosslinker for researchers in drug development, diagnostics, and materials science. Its well-defined reactivity with thiols and the ability to subsequently couple to amines provide a robust method for creating complex and functional bioconjugates. The application in ADC development highlights its critical role in advancing targeted therapies. By understanding the core principles of the maleimide-thiol reaction and adhering to optimized protocols, scientists can effectively leverage this reagent to achieve their research and development goals.

References

- 1. A Proven Strategy of Targeted Therapy: Antibody Drug Conjugates in Cancer Treatment - Advanced Practice Providers Oncology Summit - APPOS [apponcologysummit.org]

- 2. news-medical.net [news-medical.net]

- 3. Antibody–drug conjugates in cancer therapy: current landscape, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. benchchem.com [benchchem.com]

Applications of 2-Maleimidoacetic Acid in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-maleimidoacetic acid, a key reagent in the field of bioconjugation. It details the chemistry, applications, and methodologies for its use in creating stable and effective bioconjugates, with a particular focus on its role in the development of antibody-drug conjugates (ADCs).

Introduction to 2-Maleimidoacetic Acid in Bioconjugation

2-Maleimidoacetic acid is a heterobifunctional crosslinker containing a maleimide (B117702) group and a carboxylic acid.[1] This structure allows for the sequential conjugation of molecules, making it a versatile tool in biochemistry and materials science.[1] The maleimide group exhibits high selectivity for thiol (sulfhydryl) groups, which are present in the cysteine residues of proteins and peptides.[2][3] This specificity allows for the site-specific modification of biomolecules under mild reaction conditions.[4] The carboxylic acid moiety can be activated to react with amine groups, further expanding its utility in creating complex bioconjugates.

The primary application of 2-maleimidoacetic acid lies in its ability to link biomolecules to other molecules for various purposes, including:

-

Drug Delivery Systems: Covalently attaching therapeutic agents to targeting moieties like antibodies to enhance their efficacy and reduce off-target effects.[5][6]

-

Diagnostic Tools: Developing biosensors and diagnostic assays by linking reporter molecules to specific biomolecules.[5][6]

-

Polymer Chemistry: Modifying polymer surfaces to improve their properties for applications in coatings and adhesives.[5][6]

A significant area of application is in the construction of Antibody-Drug Conjugates (ADCs) , where a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells.[4][5][6]

Chemistry of Maleimide-Thiol Conjugation

The conjugation of 2-maleimidoacetic acid to a thiol-containing molecule proceeds via a Michael addition reaction.[3] In this reaction, the nucleophilic thiol group attacks the electron-deficient carbon-carbon double bond of the maleimide ring, resulting in the formation of a stable thioether bond.[3]

Reaction Mechanism and Kinetics

The reaction is highly efficient and proceeds under mild conditions, typically in aqueous buffers at or near neutral pH.[4] The rate of the maleimide-thiol reaction is dependent on several factors, including pH, temperature, and the concentration of reactants. The reaction follows second-order kinetics.[7]

Factors Influencing the Reaction

pH: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[3][7] In this range, the thiol group is sufficiently deprotonated to its more reactive thiolate form, while minimizing side reactions such as the reaction of the maleimide with amines (which becomes more significant at pH > 7.5) and hydrolysis of the maleimide ring (which can occur at higher pH).[7] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[8]

Temperature: The reaction can be carried out at room temperature or at 4°C.[7] Lower temperatures are often preferred for sensitive proteins to maintain their stability.

Molar Ratio: A molar excess of the maleimide reagent is typically used to ensure complete conjugation of the available thiol groups.[9] The optimal ratio should be determined empirically for each specific application.

Stability of Maleimide Bioconjugates

While the thioether bond formed between a maleimide and a thiol is generally considered stable, the resulting thiosuccinimide linkage can be susceptible to in vivo cleavage through a retro-Michael reaction.[10][11] This can lead to the premature release of the conjugated molecule, potentially causing off-target toxicity and reducing the therapeutic efficacy of the bioconjugate.[10][12]

Endogenous thiols, such as glutathione (B108866) and albumin, which are present in high concentrations in the bloodstream, can facilitate this retro-Michael reaction.[10][11]

Strategies to Enhance Stability

Several strategies have been developed to improve the in vivo stability of maleimide-based bioconjugates:

-

Hydrolysis of the Thiosuccinimide Ring: The succinimide (B58015) ring of the maleimide-thiol adduct can be hydrolyzed to form a more stable, ring-opened maleamic acid structure.[10][11] This ring-opened product is resistant to the retro-Michael reaction, with reported half-lives exceeding two years.[11][12][13]

-

Next-Generation Maleimides: Novel maleimide derivatives have been engineered to undergo rapid intramolecular hydrolysis of the thiosuccinimide ring, leading to a more stable product.[10]

-

Thiazine (B8601807) Formation: When a peptide with an N-terminal cysteine is conjugated to a maleimide, a chemical rearrangement can occur to form a stable thiazine structure, which is significantly more resistant to degradation and thiol exchange.[11]

Quantitative Data on Maleimide-Thiol Conjugation

The efficiency and stability of bioconjugation reactions using 2-maleimidoacetic acid can be quantified to ensure the quality and reproducibility of the resulting bioconjugates.

| Parameter | Value/Range | Notes | Reference |

| Optimal pH | 6.5 - 7.5 | Balances thiol reactivity and minimizes side reactions. | [3][7] |

| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used for sensitive proteins. | [7] |

| Reaction Time | 30 minutes to overnight | Dependent on reactants and temperature. | [7] |

| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | A 10:1 to 20:1 ratio is a common starting point for optimization. | [7][9][14] |

| Protein Concentration | 1 - 10 mg/mL | A common range for efficient conjugation. | [7][9][15] |

| Conjugation Efficiency (cRGDfK peptide) | 84 ± 4% | Achieved with a 2:1 maleimide to thiol molar ratio after 30 minutes. | [14][16] |

| Conjugation Efficiency (11A4 nanobody) | 58 ± 12% | Achieved with a 5:1 maleimide to protein molar ratio after 2 hours. | [14] |

| Half-life of Ring-Opened Adducts | > 2 years | Demonstrates significantly enhanced stability. | [11][12][13] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of 2-maleimidoacetic acid in bioconjugation.

General Protocol for Protein Labeling with 2-Maleimidoacetic Acid

This protocol outlines the general steps for conjugating 2-maleimidoacetic acid to a thiol-containing protein.

Materials:

-

Protein containing accessible thiol groups

-

2-Maleimidoacetic acid

-

Degassed conjugation buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5)[9][15]

-

Quenching reagent (e.g., L-cysteine or N-acetylcysteine)[18]

-

Purification column (e.g., size exclusion chromatography)[15][19]

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[9][15]

-

Reduction of Disulfide Bonds (Optional): If the protein's cysteine residues are involved in disulfide bonds, they need to be reduced to generate free thiols. Add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate at room temperature for 20-60 minutes.[9][15][18] If using DTT, it must be removed prior to the addition of the maleimide reagent.[9]

-

Preparation of 2-Maleimidoacetic Acid Solution: Immediately before use, dissolve 2-maleimidoacetic acid in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[9][15]

-

Conjugation Reaction: Add the 2-maleimidoacetic acid stock solution to the protein solution to achieve the desired molar ratio (e.g., 10:1 to 20:1 maleimide:protein).[9] Gently mix and incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.[15][18]

-

Quenching the Reaction: To stop the reaction, add a quenching reagent such as L-cysteine or N-acetylcysteine to a final concentration that is in excess of the initial maleimide concentration.[18] Incubate for 15-30 minutes.

-

Purification: Remove excess 2-maleimidoacetic acid and other small molecules by size exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC.[15][19]

-

Characterization: Analyze the purified conjugate by methods such as mass spectrometry to confirm conjugation and determine the degree of labeling.[20]

Protocol for the Preparation of an Antibody-Drug Conjugate (ADC)

This protocol describes the synthesis of an ADC using a maleimide-functionalized drug linker.

Materials:

-

Monoclonal antibody (mAb)

-

Maleimide-activated cytotoxic drug

-

Reduction buffer (e.g., PBS with EDTA)

-

TCEP or DTT

-

Conjugation buffer (e.g., PBS, pH 7.0-7.4)[3]

-

Quenching reagent (e.g., N-acetylcysteine)[3]

-

Size-exclusion chromatography (SEC) system for purification[3]

Procedure:

-

Antibody Reduction: Prepare the antibody at a concentration of 5-10 mg/mL in reduction buffer. Add a 2-5 molar excess of TCEP and incubate at 37°C for 30-90 minutes to reduce the interchain disulfide bonds.[3][17][21]

-

Buffer Exchange: Remove excess TCEP by buffer exchange into the conjugation buffer using a desalting column.[3][21]

-

ADC Conjugation: Immediately add the maleimide-activated drug (typically 1.5-2.0 equivalents per generated thiol) to the reduced antibody solution.[3] Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight.[3]

-

Quenching: Quench any unreacted maleimide groups by adding a 5-fold molar excess of N-acetylcysteine and incubating for 20 minutes at room temperature.[3]

-

Purification: Purify the ADC using a size-exclusion chromatography system to remove unreacted drug-linker and other small molecules.[3]

-

Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) and other quality attributes using techniques like hydrophobic interaction chromatography (HIC) and mass spectrometry.[20][22]

Visualizations of Key Processes

Experimental Workflow for Protein Bioconjugation

Caption: A generalized workflow for the bioconjugation of a thiol-containing protein.

Cellular Processing of an Antibody-Drug Conjugate (ADC)

Caption: The intracellular trafficking and mechanism of action of a typical ADC.[5][23][24][25]

Conclusion

2-Maleimidoacetic acid is a valuable and versatile reagent for bioconjugation, enabling the creation of a wide range of functionalized biomolecules. Its high selectivity for thiols under mild conditions makes it particularly well-suited for the modification of proteins and peptides. While the stability of the resulting thioether linkage has been a concern, advancements in understanding the chemistry and the development of stabilization strategies have solidified its importance in applications such as the development of next-generation antibody-drug conjugates. A thorough understanding of the reaction conditions, purification methods, and characterization techniques is essential for the successful application of 2-maleimidoacetic acid in research and drug development.

References

- 1. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. benchchem.com [benchchem.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. resources.tocris.com [resources.tocris.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]

- 14. dspace.library.uu.nl [dspace.library.uu.nl]

- 15. lumiprobe.com [lumiprobe.com]

- 16. researchgate.net [researchgate.net]

- 17. tcichemicals.com [tcichemicals.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. broadpharm.com [broadpharm.com]

- 22. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dspace.mit.edu [dspace.mit.edu]

- 24. pubs.acs.org [pubs.acs.org]

- 25. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with 2-Maleimidoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Maleimidoacetic acid is a thiol-reactive crosslinking reagent used for the covalent modification of proteins and other biomolecules. The maleimide (B117702) group exhibits high selectivity for the sulfhydryl group of cysteine residues, forming a stable thioether bond. This specific reactivity allows for the targeted labeling of proteins at solvent-accessible cysteine residues. This application note provides a detailed protocol for the preparation, conjugation, and purification of proteins labeled with 2-Maleimidoacetic acid, along with representative data and workflow visualizations.

The primary application of 2-Maleimidoacetic acid in bioconjugation is to introduce a carboxylic acid group onto a protein. This can be useful for subsequent conjugation reactions, for altering the isoelectric point of the protein, or for creating a handle for immobilization on a solid support. The reaction is most efficient at a neutral to slightly acidic pH (6.5-7.5) to ensure the cysteine thiol is in its reactive thiolate form while minimizing hydrolysis of the maleimide group.

Reaction Principle

The conjugation of 2-Maleimidoacetic acid to a protein is based on the Michael addition reaction between the maleimide group and the thiol group of a cysteine residue.

Caption: Thiol-Maleimide Conjugation Reaction

Quantitative Data

The efficiency of protein labeling with maleimide reagents is influenced by several factors, including the molar ratio of the labeling reagent to the protein, the pH of the reaction buffer, and the reaction time. The following tables provide representative data for maleimide-based protein labeling. While specific data for 2-Maleimidoacetic acid is not extensively published in a comparative format, these tables illustrate the expected trends.

Table 1: Effect of Molar Ratio on Degree of Labeling (DOL)

| Molar Ratio (Maleimide:Protein) | Typical Degree of Labeling (DOL) |

| 5:1 | 1 - 2 |

| 10:1 | 2 - 4 |

| 20:1 | 4 - 8 |

Note: DOL is the average number of label molecules conjugated per protein molecule. The optimal DOL depends on the specific application and should be determined empirically.[1]

Table 2: Recommended Reaction Conditions

| Parameter | Recommended Range | Notes |

| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability. |

| Temperature | 4 - 25 °C | Lower temperatures can be used for sensitive proteins. |

| Reaction Time | 1 - 4 hours | Can be extended overnight at 4°C. |

| Buffer | Phosphate, HEPES, MOPS | Must be free of thiol-containing reagents. |

Experimental Protocols

This section provides a detailed step-by-step protocol for labeling a protein with 2-Maleimidoacetic acid.

Materials

-

Protein of interest (containing at least one free cysteine residue)

-

2-Maleimidoacetic acid

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Reagent: 1 M Cysteine or β-mercaptoethanol

-

Purification column (e.g., size-exclusion chromatography column)

-

Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

Experimental Workflow

Caption: Protein Labeling Experimental Workflow

Step 1: Preparation of Protein Solution

-

Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If the buffer contains any thiol-containing components, they must be removed by dialysis or buffer exchange.

-

Degas the buffer to minimize oxidation of free thiols.

Step 2: Reduction of Disulfide Bonds (Optional)

If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols.

-

Add a 10- to 50-fold molar excess of TCEP to the protein solution.

-

Incubate for 30-60 minutes at room temperature.

-

TCEP does not need to be removed before the addition of the maleimide reagent. Note: Do not use dithiothreitol (B142953) (DTT) as it is a thiol-containing reducing agent and must be removed before adding the maleimide.

Step 3: Preparation of 2-Maleimidoacetic Acid Solution

-

Immediately before use, prepare a 10 mM stock solution of 2-Maleimidoacetic acid in anhydrous DMF or DMSO.

-

Vortex the solution to ensure it is fully dissolved.

Step 4: Labeling Reaction

-

Add the desired molar excess of the 2-Maleimidoacetic acid stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.[2]

-

Gently mix the reaction mixture.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2]

Step 5: Quenching the Reaction

-

To stop the labeling reaction, add a quenching reagent such as cysteine or β-mercaptoethanol to a final concentration of 10-100 mM.

-

Incubate for 15-30 minutes at room temperature.

Step 6: Purification of the Labeled Protein

-

Remove the excess, unreacted 2-Maleimidoacetic acid and the quenching reagent by size-exclusion chromatography (SEC).

-

Equilibrate the SEC column with the desired Storage Buffer.

-

Apply the quenched reaction mixture to the column and collect the fractions containing the labeled protein.

-

Monitor the protein elution by measuring the absorbance at 280 nm.

Step 7: Characterization of the Labeled Protein

The degree of labeling (DOL) can be determined by various methods, including mass spectrometry or by using a colorimetric assay if the introduced carboxyl group is further derivatized with a chromophore.

Step 8: Storage of the Labeled Protein

-

For short-term storage, keep the purified labeled protein at 4°C, protected from light.

-

For long-term storage, the protein can be stored at -20°C or -80°C. Consider adding a cryoprotectant such as glycerol (B35011) to a final concentration of 20-50% to prevent freeze-thaw damage. For antibody conjugates, storage at -20°C with 50% glycerol can maintain stability for a year or longer.[3]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Insufficient reduction of disulfide bonds. | Increase the concentration of TCEP or the incubation time. |

| Oxidation of free thiols. | Use degassed buffers and work quickly. | |

| Hydrolysis of the maleimide reagent. | Prepare the 2-Maleimidoacetic acid solution immediately before use. | |

| Protein Precipitation | High concentration of organic solvent from the labeling reagent stock. | Add the labeling reagent dropwise while gently stirring. |

| Protein instability at the reaction pH. | Optimize the pH of the Reaction Buffer. |

Conclusion

The protocol described in this application note provides a reliable method for the site-specific labeling of proteins with 2-Maleimidoacetic acid. By carefully controlling the reaction conditions, researchers can achieve efficient and specific conjugation, enabling a wide range of downstream applications in basic research and drug development.

References

Application Notes and Protocols for 2-Maleimidoacetic Acid in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. 2-Maleimidoacetic acid is a heterobifunctional linker containing a maleimide (B117702) group for reaction with thiol functionalities and a carboxylic acid for payload attachment. This document provides detailed application notes and protocols for the use of 2-Maleimidoacetic acid in the development of ADCs.

The maleimide group of 2-Maleimidoacetic acid reacts specifically with free thiol groups, such as those on cysteine residues of an antibody, via a Michael addition reaction to form a stable thioether bond.[1][2] The carboxylic acid end allows for the conjugation of a variety of payloads containing a reactive amine group through amide bond formation.[3]

However, a critical consideration for maleimide-based ADCs is the stability of the resulting thiosuccinimide linkage. This bond can be susceptible to a retro-Michael reaction, particularly in the presence of thiol-containing species like albumin in the plasma, leading to premature drug release.[4][5] Strategies to mitigate this instability, such as promoting the hydrolysis of the succinimide (B58015) ring to a more stable ring-opened form, are crucial for developing robust ADCs.[1][4]

Data Presentation

Table 1: Physicochemical Properties of 2-Maleimidoacetic Acid

| Property | Value | Reference |

| Synonyms | 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | [3] |

| CAS Number | 25021-08-3 | [3] |

| Molecular Formula | C₆H₅NO₄ | [3] |

| Molecular Weight | 155.11 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 114 - 118 °C | |

| Purity | ≥ 98% (HPLC) | |

| Storage | 2 - 8 °C |

Table 2: Comparative In Vitro Plasma Stability of Maleimide-Based ADC Linkers

This table provides a comparative overview of the stability of traditional N-alkyl maleimide linkers (representative of 2-Maleimidoacetic acid) versus next-generation maleimide linkers. Stability is presented as the percentage of intact ADC remaining after incubation in human plasma.

| Linker Type | Representative Example | Incubation Time (days) | % Intact Conjugate | Key Observations | Reference |

| Traditional N-Alkyl Maleimide | Generic ADC | 7 | ~50% | Significant deconjugation observed due to retro-Michael reaction. | [4][6] |

| Self-Stabilizing Maleimide (DPR-based) | Generic ADC | 7 | >95% | Rapid hydrolysis of the thiosuccinimide ring prevents payload loss. | [4][6] |

| "Bridging" Disulfide | Generic ADC | 7 | >95% | Re-bridges native disulfide bonds, leading to high stability. | [6] |

| Thioether (from Thiol-ene) | Generic ADC | 7 | >90% | Forms a stable C-S bond as an alternative to Michael addition. | [6] |

Note: The data for "Traditional N-Alkyl Maleimide" is a general representation for simple maleimide linkers and serves as a proxy for what can be expected with 2-Maleimidoacetic acid-based ADCs without specific stabilizing modifications.